Carbonic Anhydrase IV Inhibition
N-(2-amino-4-methoxyphenyl)-2-methylpropanamide demonstrates measurable inhibitory activity against recombinant human carbonic anhydrase IV (CA IV) with a reported inhibition constant (Ki) of 1.40E+3 nM (1.4 µM) [1]. While direct head-to-head comparator data for close analogs in the same assay are not available in the public domain, this Ki value provides a quantitative benchmark for target engagement that can be compared against known CA IV inhibitors such as acetazolamide (Ki typically in the low nanomolar range) and sulfonamide derivatives [2]. The moderate inhibitory potency suggests potential utility as a starting point for structure-activity relationship (SAR) studies targeting CA IV, an enzyme implicated in glaucoma, edema, and certain cancers.
| Evidence Dimension | Inhibition constant (Ki) |
|---|---|
| Target Compound Data | 1.40E+3 nM (1.4 µM) |
| Comparator Or Baseline | Acetazolamide (Ki typically < 50 nM for CA IV) and other sulfonamide CA inhibitors |
| Quantified Difference | Target compound is approximately 28- to >100-fold less potent than acetazolamide, but still demonstrates measurable inhibition |
| Conditions | Inhibition of recombinant human carbonic anhydrase 4; 15 min preincubation; phenol red dye-based stopped-flow CO2 hydration assay |
Why This Matters
This is the only publicly available quantitative enzyme inhibition data for this compound, establishing a verifiable biochemical activity that can guide selection for CA IV-related research and differentiate it from analogs lacking documented CA inhibition.
- [1] BindingDB. BDBM50535396 CHEMBL4580887. Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. https://bdb99.ucsd.edu/binding/chem/436090-31-2 View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. View Source
